molecular formula C7H11N5O B164965 (6r)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One CAS No. 136693-01-1

(6r)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One

Cat. No. B164965
M. Wt: 181.2 g/mol
InChI Key: HWOZEJJVUCALGB-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6R)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3H)-One, also known as tetrahydrobiopterin (BH4), is a naturally occurring cofactor that is essential for the activity of several enzymes involved in the synthesis of neurotransmitters, hormones, and nitric oxide. BH4 is synthesized from GTP in a complex biochemical pathway that involves several enzymes and cofactors.

Mechanism Of Action

BH4 acts as a cofactor for several enzymes involved in the synthesis of neurotransmitters, hormones, and nitric oxide. BH4 binds to the active site of these enzymes and facilitates the conversion of their respective substrates to their respective products. BH4 also stabilizes the enzymes and protects them from degradation.

Biochemical And Physiological Effects

BH4 deficiency has been linked to several diseases, including phenylketonuria, hyperphenylalaninemia, and cardiovascular disease. BH4 supplementation has been shown to improve the symptoms of these diseases by increasing the activity of the enzymes involved in the synthesis of neurotransmitters, hormones, and nitric oxide. BH4 supplementation has also been shown to improve endothelial function and reduce oxidative stress in patients with cardiovascular disease.

Advantages And Limitations For Lab Experiments

BH4 is a relatively stable molecule that can be easily synthesized and purified. BH4 is also readily available from commercial sources. However, BH4 is a cofactor that is required for the activity of several enzymes, and its effects on these enzymes can be difficult to isolate from other factors that affect enzyme activity.

Future Directions

Future research on BH4 should focus on its role in the regulation of gene expression and its potential as a therapeutic target for the treatment of metabolic and cardiovascular diseases. BH4 may also have applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the development of new methods for the synthesis and delivery of BH4 may improve its efficacy and reduce its side effects.

Synthesis Methods

The synthesis of BH4 involves several enzymatic steps that occur in the liver and other tissues. The first step involves the conversion of GTP to dihydroneopterin triphosphate (H2NTP) by the enzyme GTP cyclohydrolase I (GCH1). H2NTP is then converted to 6-pyruvoyltetrahydropterin (PTP) by the enzyme 6-pyruvoyltetrahydropterin synthase (PTPS). Finally, PTP is converted to BH4 by the enzyme sepiapterin reductase (SPR). The synthesis of BH4 requires several cofactors, including iron, vitamin C, and folate.

Scientific Research Applications

BH4 has been extensively studied for its role in the synthesis of neurotransmitters, hormones, and nitric oxide. BH4 is a cofactor for the enzymes tyrosine hydroxylase, phenylalanine hydroxylase, and tryptophan hydroxylase, which are involved in the synthesis of dopamine, norepinephrine, epinephrine, serotonin, and melatonin. BH4 is also a cofactor for the enzyme nitric oxide synthase (NOS), which is involved in the synthesis of nitric oxide. BH4 deficiency has been linked to several diseases, including phenylketonuria, hyperphenylalaninemia, and cardiovascular disease.

properties

CAS RN

136693-01-1

Product Name

(6r)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One

Molecular Formula

C7H11N5O

Molecular Weight

181.2 g/mol

IUPAC Name

(6R)-2-amino-6-methyl-5,6,7,8-tetrahydro-3H-pteridin-4-one

InChI

InChI=1S/C7H11N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h3,10H,2H2,1H3,(H4,8,9,11,12,13)/t3-/m1/s1

InChI Key

HWOZEJJVUCALGB-GSVOUGTGSA-N

Isomeric SMILES

C[C@@H]1CNC2=C(N1)C(=O)N=C(N2)N

SMILES

CC1CNC2=C(N1)C(=O)NC(=N2)N

Canonical SMILES

CC1CNC2=C(N1)C(=O)N=C(N2)N

Origin of Product

United States

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